![molecular formula C21H17FN2O3S B14124243 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, along with ethoxyphenyl and fluorobenzyl substituents.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an antitubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biological processes within the bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidinones, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.
Tetrahydrobenzo[4′,5′]thieno[3′,2′5,6]pyrido[4,3-d]pyrimidine derivatives: These compounds have shown strong antiproliferative activities and are being explored for their potential as anticancer agents
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thienopyrimidine family and is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core, which is known for various biological applications. The ethoxy and fluorobenzyl substituents enhance its solubility and interaction with biological targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thieno[3,2-d]pyrimidine core with ethoxy and fluorobenzyl groups | Potential anticancer activity |
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For example, compounds similar to 3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in cancer progression. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .
- Case Studies : A study on related thieno[2,3-d]pyrimidine derivatives revealed that certain substitutions led to enhanced potency against specific cancer cell lines (e.g., A431 vulvar epidermal carcinoma cells), indicating the potential of these compounds as lead candidates for drug development .
Other Biological Activities
In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have been investigated for their roles in other therapeutic areas:
- LHRH Antagonism : Some derivatives have been identified as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds demonstrated high binding affinity and effective inhibition in vitro .
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties through modulation of cytokine production .
Research Findings
Recent studies have focused on optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives through structural modifications.
- In Vitro Studies : Various analogs have been synthesized and tested for their inhibitory effects on cancer cell lines. For example, modifications that enhance electronegativity or steric hindrance have been shown to improve potency .
- IC50 Values : The effectiveness of these compounds is often quantified using IC50 values. For instance, a related compound exhibited an IC50 of 0.06 nM against LHRH receptors .
Properties
Molecular Formula |
C21H17FN2O3S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-17-8-6-16(7-9-17)24-20(25)19-18(10-11-28-19)23(21(24)26)13-14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3 |
InChI Key |
DVBQACNZYHFVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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